N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
描述
N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, also known as BDP-9066, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. BDP-9066 is a cyclopropyl amide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. In
作用机制
The exact mechanism of action of N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain and the inhibition of pro-inflammatory cytokines. This compound has been shown to bind to the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of inflammatory pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines in the serum and tissues of animals with inflammatory pain. This compound has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10, which are involved in the resolution of inflammation. In addition, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
One of the main advantages of N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide for lab experiments is its high potency and selectivity for its target receptors. This compound has been shown to exhibit high affinity for the sigma-1 receptor, which is involved in the regulation of various neurotransmitter systems. This makes it a valuable tool for studying the role of the sigma-1 receptor in various disease models. However, one of the limitations of this compound is its relatively short half-life in vivo, which may limit its therapeutic potential.
未来方向
There are several future directions for research on N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. One area of interest is the potential use of this compound as a treatment for neuropathic pain, which is a complex and difficult-to-treat condition. Another area of interest is the potential use of this compound as a treatment for depression and other psychiatric disorders, which are also difficult to treat with currently available medications. In addition, further research is needed to elucidate the exact mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
科学研究应用
N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammatory pain, such as carrageenan-induced paw edema and formalin-induced pain. This compound has also been shown to have anxiolytic effects in animal models of anxiety, such as the elevated plus maze and the light-dark test. In addition, this compound has been investigated for its potential as a treatment for neuropathic pain, depression, and other neurological disorders.
属性
IUPAC Name |
N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-11-3-4-11)6-2-10-1-5-12-13(9-10)18-8-7-17-12/h1,5,9,11H,2-4,6-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIWHHAHQVLTNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。